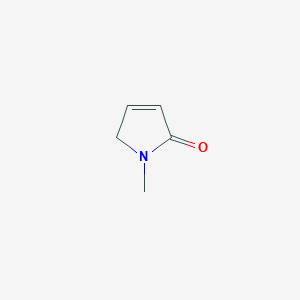
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been used in various scientific research applications. One of the notable applications is in the field of agriculture as a potential herbicide. Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- inhibits the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been studied for its potential anti-cancer properties. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis in various cancer cell lines.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is not fully understood. However, studies have suggested that the compound inhibits the activity of enzymes involved in various cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemische Und Physiologische Effekte
Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been shown to induce oxidative stress in cancer cells, leading to apoptosis. The compound has also been shown to inhibit the growth of various weed species, making it a potential alternative to traditional herbicides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- in lab experiments is its potential applications in various fields, including agriculture and cancer research. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is its potential toxicity. Studies have shown that the compound may have toxic effects on non-target organisms, making it important to exercise caution when using the compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-. One of the potential areas of research is in the development of novel herbicides. Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- inhibits the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in cancer research. Finally, studies are needed to evaluate the potential toxicity of the compound on non-target organisms, as well as its environmental impact.
Conclusion
In conclusion, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been shown to inhibit the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been studied for its potential anti-cancer properties. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Additionally, studies are needed to evaluate the potential toxicity of the compound on non-target organisms, as well as its environmental impact.
Synthesemethoden
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- involves the reaction of 6-chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one with various reagents. One of the commonly used methods is the reaction of 6-chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one with sodium hydride in dimethylformamide. The resulting product is purified through recrystallization to obtain pure 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-.
Eigenschaften
CAS-Nummer |
13212-63-0 |
|---|---|
Produktname |
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- |
Molekularformel |
C8H6ClNO3 |
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
6-chloro-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-2-7-6(3-5)10(12)8(11)4-13-7/h1-3,12H,4H2 |
InChI-Schlüssel |
YULGZUDKZCSWDA-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)O |
Kanonische SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)O |
Andere CAS-Nummern |
13212-63-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)












